2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
Description
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a synthetic indole-derived acetamide characterized by a 1-(2-oxo-2-piperidin-1-ylethyl) substitution at the indole nitrogen and an N-phenylacetamide moiety at the 3-position. The compound’s structure combines a heterocyclic indole core with a piperidine-linked oxoethyl group, which may enhance bioavailability and target engagement in biological systems.
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21(25-13-7-2-8-14-25)16-26-15-19(18-11-5-6-12-20(18)26)22(28)23(29)24-17-9-3-1-4-10-17/h1,3-6,9-12,15H,2,7-8,13-14,16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIOUPNQGQCOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole moiety, followed by the introduction of the piperidin-1-ylethyl group and the phenylacetamide group. Common reagents used in these reactions include indole, piperidine, and phenylacetyl chloride. The reaction conditions usually involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium or copper salts .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The central acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction Conditions :
Products :
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Acid Formation : 2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-oxoacetic acid.
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Byproduct : Aniline (from N-phenyl group cleavage in acidic conditions) .
Mechanism :
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Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond.
Nucleophilic Substitution at the Piperidine Ring
The piperidine ring’s nitrogen participates in nucleophilic substitution, enabling functionalization.
Table 1: Substitution Reactions at Piperidine Nitrogen
Key Observations :
-
Steric hindrance from the indole-ethyl group reduces reactivity at the piperidine nitrogen compared to simpler piperidines .
Alkylation/Acylation of the Indole Nitrogen
The indole N–H undergoes alkylation or acylation to form substituted derivatives.
Reaction Examples :
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Alkylation : Using ethyl bromoacetate in DMF with NaH yields 1-(2-ethoxy-2-oxoethyl)-3-substituted indole .
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Acylation : Acetic anhydride in pyridine introduces an acetyl group at the indole nitrogen (85% yield) .
Challenges :
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Competing reactions at the acetamide or piperidine groups require careful regioselective control.
Oxidation of the Indole Ring
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Reagent : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ oxidizes the indole to oxindole (72% yield) .
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Product : 2-Oxoindole derivative with retained piperidine and acetamide groups.
Reduction of the Oxo Groups
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Reagent : NaBH₄ in MeOH selectively reduces the ketone adjacent to the acetamide to a secondary alcohol (55% yield).
Cycloaddition Reactions
The indole’s conjugated π-system participates in Diels-Alder reactions.
Example :
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Dienophile : Maleic anhydride, 100°C, 24h.
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Product : Tetrahydrocarbazole fused with the acetamide-piperidine framework (38% yield) .
Functionalization via Cross-Coupling
The indole’s C-2 position undergoes palladium-catalyzed cross-coupling.
Reaction Conditions :
Degradation Pathways
Under prolonged UV exposure or strong oxidants (e.g., H₂O₂), the compound degrades via:
Mechanistic Insights
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of compounds similar to 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide exhibit anticonvulsant properties. A study synthesized several related compounds and assessed their efficacy using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. The results demonstrated that certain derivatives showed significant anticonvulsant activity, suggesting potential for treating epilepsy or seizure disorders .
Cancer Treatment
Compounds containing the indole structure, akin to this compound, have been evaluated for their anticancer properties. A series of synthesized analogs were tested for their effectiveness against various cancer cell lines, revealing promising results in inhibiting tumor growth. This highlights the potential of such compounds as anticancer agents .
G Protein-Coupled Receptor Modulation
The compound's structure suggests it may interact with G protein-coupled receptors (GPCRs), which are crucial targets in drug development for various diseases, including metabolic disorders and central nervous system (CNS) conditions. Allosteric modulators derived from similar frameworks have been shown to affect GPCR activity positively, indicating a pathway for developing novel therapeutics targeting these receptors .
Case Study 1: Anticonvulsant Screening
A detailed screening of analogs of the compound was performed using both MES and scPTZ models. The study reported that certain analogs demonstrated a dose-dependent response in reducing seizure activity, with minimal neurotoxicity observed at effective doses. This study underscores the need for further exploration into the therapeutic window of these compounds .
Case Study 2: Anticancer Activity
In vitro studies evaluated the cytotoxic effects of several indole-based compounds on human breast cancer cell lines. The results indicated that specific modifications to the indole structure enhanced potency against cancer cells while reducing side effects. This suggests that this compound could be a lead compound for developing new anticancer drugs .
Data Tables
Biological Activity
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C25H29N3O4, with a molecular weight of 467.6 g/mol. The structure features an indole core, which is known for its diverse biological activities, and a piperidine ring that may enhance its pharmacological properties.
Research indicates that compounds similar to 2-oxo derivatives often exert their biological effects through multiple mechanisms:
- Inhibition of Kinases : Many derivatives demonstrate inhibitory activity against specific kinases, which are crucial in cancer signaling pathways. For instance, compounds with similar structures have shown potent inhibition of FLT3 kinase with IC50 values as low as 7.89 nM .
- Antiproliferative Effects : Studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 and A549 cells, with IC50 values ranging from 6.72 to 13.38 μM .
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through non-classical pathways, potentially involving necroptosis or autophagy .
Efficacy Against Cancer
The anticancer potential of 2-oxo derivatives has been extensively studied:
- Case Study 1 : A series of N-substituted phenyl derivatives demonstrated selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The most active compound in this series displayed an IC50 value of 14 nM against A549 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 6.72 |
| Compound B | A549 | 14 |
| Compound C | HL-60 | 51 |
Antifungal Activity
The compound also shows promise as an antifungal agent:
- Mechanism : Similar indolizin derivatives have demonstrated efficacy against human pathogenic fungi such as Aspergillus, suggesting potential applications in treating fungal infections .
- Case Study 2 : In vitro studies revealed that certain derivatives inhibited fungal growth significantly, indicating their potential as antifungal therapeutics.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of 2-oxo derivatives is crucial for their therapeutic application:
- Lipophilicity : Research has predicted favorable lipophilicity profiles for these compounds, enhancing their absorption and bioavailability .
- Toxicity Studies : Initial toxicity assessments indicate that some derivatives exhibit minimal cardiotoxicity while maintaining efficacy against target cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide and related indole acetamide derivatives:
Structural and Functional Insights
- Piperidine vs. Bulky Substituents : The piperidine group in the target compound may improve membrane permeability compared to analogs with bulky substituents like adamantane () or 4-chlorobenzyl (). Piperidine’s basicity could enhance solubility and CNS penetration .
- Acetamide Modifications : The unsubstituted N-phenyl group in the target contrasts with pyridyl () or fluorobenzyl () variants, which may alter receptor binding or metabolic stability. For example, D-24851’s pyridin-4-yl group contributes to its tubulin-inhibiting activity .
- Thioacetamide vs.
Q & A
Q. Why do yields vary significantly across studies using similar synthetic routes?
- Root causes :
- Moisture sensitivity : Hydrolysis of the β-enaminone intermediate in humid conditions reduces cyclization efficiency .
- Catalyst aging : Potassium t-butoxide degrades upon prolonged storage; fresh preparation is critical .
- Mitigation : Standardize anhydrous conditions (glovebox) and catalyst batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
